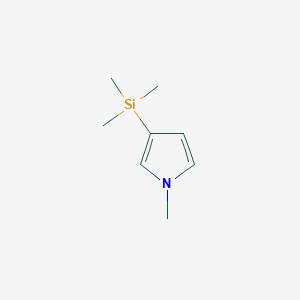

1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-

Description

BenchChem offers high-quality 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(1-methylpyrrol-3-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NSi/c1-9-6-5-8(7-9)10(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZNHJCVILLRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457519 | |

| Record name | 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-94-6 | |

| Record name | 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Methyl-3-(trimethylsilyl)-1H-pyrrole – Structural Dynamics, Synthesis, and Applications

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, 1-methyl-3-(trimethylsilyl)-1H-pyrrole (C₈H₁₅NSi) serves as a highly versatile, electron-rich heterocyclic building block. While pyrroles are ubiquitous in pharmaceuticals and advanced materials, functionalizing the C3 (β) position is notoriously difficult due to the inherent electronic bias of the pyrrole ring, which strongly favors electrophilic attack at the C2/C5 (α) positions.

This technical whitepaper provides a comprehensive, E-E-A-T-aligned guide for researchers and drug development professionals. It details the structural profiling, the mechanistic causality behind synthetic route selection, and field-proven, self-validating experimental protocols required to synthesize and utilize this specific silylated heterocycle.

Structural Dynamics and Electronic Profiling

The chemical architecture of 1-methyl-3-(trimethylsilyl)-1H-pyrrole merges the electron-rich nature of an N-alkylated pyrrole with the steric and electronic modulation of a trimethylsilyl (TMS) group.

-

The N-Methyl Group: Prevents unwanted N-H deprotonation during strongly basic or organometallic cross-coupling conditions, while simultaneously increasing the lipophilicity of the molecule.

-

The C3-TMS Group: Acts as a synthetic "linchpin." The C–Si bond can be exploited for ipso-substitution with electrophiles (e.g., halogens, acylium ions) or utilized in transition-metal-catalyzed Hiyama cross-coupling reactions to build complex polyaromatic scaffolds.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₈H₁₅NSi |

| Molecular Weight | 153.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Estimated Boiling Point | ~65–70 °C at 15 mmHg |

| Density | ~0.89 g/mL |

| Solubility Profile | Highly soluble in THF, DCM, Et₂O, and Hexanes |

Retrosynthetic Causality: The "3-Position" Challenge

To understand the synthesis of 1-methyl-3-(trimethylsilyl)-1H-pyrrole, one must first understand the quantum mechanical limitations of the pyrrole ring. According to Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) of pyrrole has its largest coefficients at the C2 and C5 positions. Consequently, direct electrophilic silylation or halogenation of 1-methylpyrrole overwhelmingly yields the 2-substituted isomer [1].

To force substitution at the C3 position, chemists must override this electronic preference using steric shielding . The seminal strategy developed by Muchowski and Bray utilizes a triisopropylsilyl (TIPS) group on the pyrrole nitrogen [1]. The extreme steric bulk of the TIPS group physically blocks the C2 and C5 positions, kinetically forcing incoming electrophiles (such as bromonium ions from NBS) to attack the C3 position.

Fig 1: Steric shielding by the bulky N-TIPS group redirects electrophilic attack from C2/C5 to C3.

Strategic Synthesis: The TIPS-Directed Pathway

Because we cannot directly silylate 1-methylpyrrole at the 3-position, the synthesis must proceed via a carefully orchestrated sequence of protection, regioselective halogenation, metal-halogen exchange, silylation, deprotection, and final methylation.

Fig 2: Step-by-step TIPS-directed synthesis of 1-methyl-3-(trimethylsilyl)-1H-pyrrole.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system. Each step includes mechanistic rationale to ensure the operator understands why specific conditions are enforced.

Step 1: Synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole

-

Preparation: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C.

-

Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise.

-

Causality: The extreme low temperature (-78 °C) suppresses radical pathways and prevents polybromination. The steric bulk of the TIPS group forces the bromonium ion to attack exclusively at C3 [1].

-

-

Workup: Allow the mixture to warm to -20 °C, quench with saturated aqueous Na₂S₂O₃, extract with hexanes, and purify via flash chromatography.

Step 2: Lithium-Halogen Exchange and Silylation

-

Lithiation: Dissolve 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF at -78 °C. Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise.

-

Causality: The -78 °C temperature is critical. At higher temperatures, the highly reactive 3-lithiopyrrole intermediate can undergo unwanted proton abstraction from the solvent or ring-opening decomposition.

-

-

Silylation: After 30 minutes, add chlorotrimethylsilane (TMSCl, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature. Quench with water and extract with diethyl ether to yield 3-(trimethylsilyl)-1-(triisopropylsilyl)pyrrole.

Step 3: Selective Deprotection

-

Fluoride Cleavage: Dissolve the intermediate in THF and cool to 0 °C. Add tetra-n-butylammonium fluoride (TBAF, 1.0 equiv) dropwise.

-

Causality: Silicon has a high affinity for fluoride (forming a strong Si–F bond). By keeping the temperature at 0 °C and strictly controlling stoichiometry, the highly sterically strained N–Si bond is cleaved rapidly, while the more stable C3–Si bond remains intact.

-

-

Isolation: Quench with saturated NH₄Cl to yield 3-(trimethylsilyl)-1H-pyrrole.

Step 4: N-Methylation

-

Deprotonation: Dissolve 3-(trimethylsilyl)-1H-pyrrole in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).

-

Causality: NaH provides an irreversible deprotonation. The evolution of H₂ gas acts as a visual self-validation that the sodium pyrrolide nucleophile has formed. DMF is chosen because its high dielectric constant perfectly solvates the sodium cation, leaving a "naked," highly reactive pyrrolide anion.

-

-

Alkylation: Add iodomethane (MeI, 1.5 equiv). Stir for 2 hours, quench with ice water, and extract with ethyl acetate. Distill or chromatograph to yield pure 1-methyl-3-(trimethylsilyl)-1H-pyrrole .

Alternative Methodology: Transition-Metal Catalyzed C–H Silylation

While the TIPS-directed pathway is the gold standard for regiocontrol, recent advances in C–H activation offer atom-economical alternatives. Hartwig and colleagues have pioneered iridium- and rhodium-catalyzed intermolecular C–H silylation of arenes and heteroarenes [2, 3].

By utilizing[Ir(cod)(OMe)]₂ combined with a sterically encumbered ligand (e.g., 2,4,7-trimethylphenanthroline) and a bulky silane like HSiMe(OSiMe₃)₂, direct silylation of 1-methylpyrrole can be achieved. The bulky catalyst complex avoids the sterically hindered C2 position (adjacent to the N-methyl group) and selectively activates the C3–H bond [2].

Table 2: Comparison of Synthetic Strategies

| Parameter | TIPS-Directed Halogen-Metal Exchange | Ir-Catalyzed C–H Silylation |

| Regioselectivity | >95% (Absolute C3 specificity) | Moderate to High (Steric dependent) |

| Overall Yield | High (70–85% over 4 steps) | Moderate (50–70% in 1 step) |

| Scalability | Excellent (Gram to multi-gram scale) | Good (Limited by catalyst cost) |

| Key Reagents | TIPSCl, NBS, n-BuLi, TMSCl, TBAF | [Ir(cod)(OMe)]₂, Phenanthroline ligands |

Analytical Characterization

To validate the successful synthesis of 1-methyl-3-(trimethylsilyl)-1H-pyrrole, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~0.25 ppm (s, 9H) – Corresponds to the nine protons of the trimethylsilyl (TMS) group.

-

δ ~3.65 ppm (s, 3H) – Corresponds to the N-methyl protons.

-

δ ~6.10 (dd, 1H), ~6.55 (t, 1H), ~6.65 (t, 1H) ppm – The three distinct pyrrole ring protons. The splitting pattern confirms monosubstitution at the 3-position rather than the symmetrical 2,5-disubstitution.

-

Applications in Drug Development and Materials Science

1. Medicinal Chemistry (Kinase Inhibitors): The 3-substituted pyrrole motif is a privileged scaffold in oncology, specifically in the design of receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs). The TMS group allows for late-stage diversification. Through ipso-bromination or direct Hiyama cross-coupling, drug developers can rapidly generate libraries of 3-aryl-1-methylpyrroles to map structure-activity relationships (SAR).

2. Conducting Polymers: In materials science, pyrroles are polymerized to form polypyrrole (PPy), a highly conductive polymer. 1-Methyl-3-(trimethylsilyl)-1H-pyrrole is used as a specialized monomer. The bulky TMS group at the 3-position prevents branching during oxidative polymerization (which typically occurs at the 2 and 5 positions), resulting in highly linear, structurally defined polymer chains with unique optoelectronic properties.

References

-

Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 1990, 55(26), 6317-6328. URL:[Link]

-

Cheng, C.; Hartwig, J. F. "Iridium-Catalyzed Silylation of Aryl C–H Bonds." Journal of the American Chemical Society, 2015, 137(2), 592-595. URL:[Link]

-

Cheng, C.; Hartwig, J. F. "Rhodium-Catalyzed Intermolecular C–H Silylation of Arenes with High Steric Regiocontrol." Science, 2014, 343(6173), 853-857. URL:[Link]

3-trimethylsilyl-N-methylpyrrole CAS number search

Executive Summary: The functionalization of the pyrrole core is a cornerstone of modern drug discovery, particularly in the synthesis of complex alkaloids and targeted therapeutics. Among the most versatile building blocks is 3-trimethylsilyl-N-methylpyrrole (1-methyl-3-(trimethylsilyl)-1H-pyrrole). This whitepaper addresses the persistent challenge of identifying this specific regioisomer within chemical databases (such as the CAS registry), elucidates the causality behind its specialized synthetic routes, and provides self-validating protocols for its preparation and application in advanced cross-coupling methodologies.

The Nomenclature and CAS Registry Challenge

When querying chemical databases for "3-trimethylsilyl-N-methylpyrrole," researchers frequently encounter a void in direct Chemical Abstracts Service (CAS) registry assignments. This is a common phenomenon in highly specific, non-commercialized organosilicon regioisomers. While the N-silylated derivative (1-(trimethylsilyl)-1H-pyrrole) is widely indexed under CAS 18276-53-4 [1], and the C3-silylated free-NH derivative (3-(trimethylsilyl)-1H-pyrrole) under CAS 50488-68-1 [2], the N-methylated C3-isomer remains an elusive, unassigned, or proprietary entity in many public repositories.

To successfully source or synthesize this compound, one must disambiguate the structural isomers. The presence of the N-methyl group fundamentally alters the electronic landscape of the pyrrole ring, dictating both the synthetic approach and the downstream reactivity.

Figure 1: Structural disambiguation of TMS-pyrrole regioisomers and their CAS assignments.

Comparative Properties of Trimethylsilyl Pyrroles

Understanding the physical and electronic properties of these isomers is critical for chromatographic separation and spectroscopic verification. Table 1 summarizes the quantitative and qualitative data of the known isomers compared to our target compound.

Table 1: Comparative Properties of Trimethylsilyl Pyrrole Regioisomers

| Compound Name | Substitution Pattern | Known CAS Number | Molecular Weight | Boiling Point (Predicted) | Primary Synthetic Route |

| 1-(Trimethylsilyl)-1H-pyrrole | N-Silylated | 18276-53-4 | 139.27 g/mol | ~150 °C | Direct N-silylation of pyrrole with TMSCl |

| 3-(Trimethylsilyl)-1H-pyrrole | C3-Silylated (NH) | 50488-68-1 | 139.27 g/mol | 200.5 ± 13.0 °C | Halogen-metal exchange of 3-bromopyrrole |

| 2-Trimethylsilyl-N-methylpyrrole | C2-Silylated, N-Methyl | Unassigned | 153.30 g/mol | ~165 °C | Directed C2-lithiation of N-methylpyrrole |

| 3-Trimethylsilyl-N-methylpyrrole | C3-Silylated, N-Methyl | Unassigned | 153.30 g/mol | ~175 °C | Photochemical ICI rearrangement / Li-Halogen exchange |

Data synthesized from PubChem and computational property databases [1][2].

Synthetic Methodologies: Overcoming Electronic Bias

The fundamental challenge in synthesizing 3-trimethylsilyl-N-methylpyrrole lies in the inherent electronic bias of the pyrrole ring. Electrophilic aromatic substitution (EAS) and directed lithiation overwhelmingly favor the C2 position due to the stabilization of the adjacent heteroatom lone pair (the Wheland intermediate). Direct reaction of N-methylpyrrole with n-butyllithium (n-BuLi) and chlorotrimethylsilane (TMSCl) exclusively yields the C2-isomer.

To access the C3-isomer, we must employ indirect, causality-driven strategies: either a thermodynamic/photochemical rearrangement or a sterically/electronically forced halogen-metal exchange.

Figure 2: Synthetic pathways and downstream applications of 3-TMS-N-methylpyrrole.

Protocol A: Photochemical ICI Rearrangement

As documented in the Handbook of Synthetic Photochemistry [3], the irradiation of 2-(trimethylsilyl)-N-methylpyrrole induces a ring-degenerate ICI rearrangement. The causality here is driven by the photo-excitation of the pyrrole ring, which temporarily breaks the aromaticity, allowing the bulky TMS group to migrate to the less sterically hindered C3 position.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-(trimethylsilyl)-N-methylpyrrole in 150 mL of anhydrous, degassed pentane in a quartz photoreactor.

-

Irradiation: Irradiate the solution using a 450 W Hanovia medium-pressure Hg lamp (equipped with a Vycor filter to isolate ~254 nm wavelengths) for 4–6 hours at ambient temperature.

-

Monitoring (Self-Validation): Monitor the reaction via GC-MS or 1H NMR. The C2-TMS protons typically resonate slightly upfield compared to the C3-TMS protons due to the anisotropic effect of the adjacent nitrogen. The reaction is complete when the C2:C3 ratio stabilizes (often favoring the C3 isomer due to steric relief).

-

Purification: Concentrate the solvent under reduced pressure (careful, the product is volatile) and purify via fractional distillation or silica gel chromatography (using hexanes) to isolate the pure 3-trimethylsilyl-N-methylpyrrole.

Protocol B: Low-Temperature Halogen-Metal Exchange

For laboratories lacking specialized photochemical equipment, the halogen-metal exchange of 3-bromo-1-methylpyrrole offers a highly reliable, kinetically controlled alternative. The causality relies on the rapid lithium-halogen exchange at cryogenic temperatures (-78 °C), which traps the lithium at the C3 position before it can equilibrate to the thermodynamically more stable C2 position.

Step-by-Step Methodology:

-

Lithiation: In a flame-dried Schlenk flask under argon, dissolve 5.0 mmol of 3-bromo-1-methylpyrrole in 25 mL of anhydrous THF. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

-

Exchange: Dropwise add 5.2 mmol of n-BuLi (1.6 M in hexanes) over 10 minutes. Stir at -78 °C for exactly 30 minutes. Self-Validation Check: Allowing the temperature to rise above -60 °C will cause the C3-lithio species to equilibrate to the C2-lithio species, ruining the regioselectivity.

-

Silylation: Rapidly add 6.0 mmol of freshly distilled chlorotrimethylsilane (TMSCl) in one portion. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via Kugelrohr distillation or flash chromatography to yield the target compound.

Applications in Drug Development: The TMS Group as a Strategic Handle

In medicinal chemistry, the 3-trimethylsilyl group is not merely a structural anomaly; it is a highly strategic synthetic handle. As demonstrated in the total synthesis of antitumor alkaloids like rhazinilam and rhazinal [4], the TMS group serves two primary functions:

-

Steric Blocking: During transition-metal-catalyzed C-H functionalization (e.g., Ir-catalyzed borylation or Pd-catalyzed oxidative cyclization), the TMS group at C3 effectively blocks competing reactions at that position, forcing functionalization to occur exclusively at the C2 or C4/C5 positions.

-

Ipso-Substitution: 3,4-Bis(trimethylsilyl)-1H-pyrroles and their N-methyl analogs are versatile building blocks for unsymmetrically substituted pyrroles [5]. The C-Si bond can undergo regiospecific ipso-halodesilylation (using NIS or NBS) to yield 3-halo-N-methylpyrroles, which are immediate precursors for Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the construction of complex pharmaceutical scaffolds.

Conclusion

While 3-trimethylsilyl-N-methylpyrrole may lack a universally recognized CAS number due to its highly specialized nature, its synthetic utility is undeniable. By understanding the electronic causality of the pyrrole ring and employing rigorous, self-validating protocols like photochemical ICI rearrangement or cryogenic halogen-metal exchange, researchers can reliably access this regioisomer. Its application as a blocking group and a handle for ipso-substitution continues to drive innovation in the synthesis of pyrrole-based therapeutics.

References

-

PubChem. (2025). 1H-Pyrrole, 1-(trimethylsilyl)-. National Center for Biotechnology Information.[Link]

-

MolAid. (2025). 3-trimethylsilanyl-pyrrole (CAS 50488-68-1). MolAid Chemical Database.[Link]

-

Albini, A., & Fagnoni, M. (Eds.). (2010). Handbook of Synthetic Photochemistry. John Wiley & Sons.[Link]

-

Guéritte, F., et al. (2010). Three different approaches to CH bond functionalization in the synthesis of antitumor alkaloids rhazinilam, rhazinal and rhazinicine. Arkivoc, 2010(1), 247-259.[Link]

-

ResearchGate. (2010). ChemInform Abstract: 3,4-Bis(trimethylsilyl)-1H-pyrrole: A Versatile Building Block for Unsymmetrically 3,4-Disubstituted Pyrroles.[Link]

Technical Guide: Properties and Applications of 3-Substituted Silyl Pyrroles

This technical guide details the synthesis, physicochemical properties, and reactivity profile of 3-substituted silyl pyrroles. It is designed for medicinal chemists and materials scientists utilizing the "silicon switch" strategy to modulate drug pharmacokinetics or develop functional organic materials.

Executive Summary: The Silicon Advantage

In the landscape of heterocyclic chemistry, 3-substituted silyl pyrroles represent a privileged scaffold. Unlike their carbon analogues, these compounds offer a unique combination of enhanced lipophilicity , metabolic stability , and orthogonal reactivity . The "silicon switch"—replacing a carbon atom with silicon—often results in a gain of function due to the longer C–Si bond (1.89 Å vs 1.54 Å for C–C) and the distinct electronic signature of the silyl group.

However, accessing the 3-position is synthetically non-trivial due to the natural tendency of pyrroles to undergo electrophilic substitution at the

Electronic and Steric Architecture

The "Beta-Effect" and Ring Electronics

Silicon is more electropositive than carbon (Electronegativity: Si = 1.90 vs C = 2.55). In an aromatic pyrrole ring, the silyl group exerts two primary effects:

-

Inductive Donation (+I): The silyl group acts as a weak electron donor, increasing the electron density of the pyrrole ring.

-

Ipso-Directing Capability: The C–Si bond is highly polarized. In the presence of strong electrophiles (e.g.,

,

Steric Parameters: The TIPS Shield

The choice of silyl group dictates the regioselectivity of the synthesis. The bulky Triisopropylsilyl (TIPS) group is the "Gold Standard" for directing chemistry to the 3-position.

| Silyl Group | Abbr.[1][2][3][4][5][6][7][8] | Steric Bulk (A-Value) | Primary Function in Pyrrole Chemistry |

| Trimethylsilyl | TMS | Low | Labile protecting group; prone to acid hydrolysis. |

| tert-Butyldimethylsilyl | TBDMS | Medium | Moderate stability; directs lithiation to C2 (alpha). |

| Triisopropylsilyl | TIPS | High | Steric Shield: Blocks C2/C5 positions, forcing electrophiles to C3. |

Core Synthesis Protocol: The Kozikowski Method

The most robust route to 3-silyl pyrroles is the Halogen-Metal Exchange strategy pioneered by Kozikowski. This method utilizes the steric bulk of the N-TIPS group to first direct bromination to the 3-position, followed by lithiation and silylation.

Synthesis Workflow Visualization

Figure 1: The Kozikowski route leverages steric blocking to access the thermodynamic 3-position.

Detailed Experimental Protocol

Objective: Synthesis of 3-(trimethylsilyl)-1H-pyrrole.

Step 1: N-Protection (Steric Setup)

-

Reagents: Pyrrole (1.0 eq), NaH (1.2 eq), TIPS-Cl (1.1 eq).

-

Procedure: Treat pyrrole with NaH in anhydrous THF at 0°C. Add TIPS-Cl dropwise.

-

Expert Insight: The TIPS group is essential. A smaller group like TMS will not sufficiently block the

-positions during the subsequent bromination step.

Step 2: Regioselective Bromination

-

Reagents: N-TIPS-pyrrole, N-Bromosuccinimide (NBS).

-

Conditions: THF, -78°C.

-

Mechanism: At low temperatures, the bulky TIPS group sterically hinders the C2 and C5 positions. The electrophilic bromine is forced to attack the C3 position.

-

Checkpoint: Verify regiochemistry via NMR. C3-substitution shows a distinct splitting pattern compared to C2.

Step 3: Halogen-Metal Exchange & Silylation

-

Reagents: tert-Butyllithium (t-BuLi, 2.2 eq), Trimethylsilyl chloride (TMSCl).

-

Conditions: -78°C, Argon atmosphere.

-

Protocol:

-

Cool the 3-bromo-N-TIPS-pyrrole solution to -78°C.

-

Add t-BuLi slowly. Caution: t-BuLi is pyrophoric. The first equivalent performs the exchange; the second destroys the resulting t-BuBr.

-

Stir for 30 mins to generate the 3-lithio species.

-

Quench with TMSCl.

-

Warm to room temperature.

-

Step 4: Deprotection (Optional)

-

Reagents: Tetrabutylammonium fluoride (TBAF).[3]

-

Note: If the N-TIPS group is retained, the molecule is highly lipophilic. Removal yields the free NH pyrrole, which is sensitive to oxidation.

Reactivity Profile

Once synthesized, 3-silyl pyrroles exhibit a divergent reactivity profile compared to alkyl pyrroles.

Reactivity Matrix

| Reaction Type | Reagent | Outcome | Mechanism/Notes |

| Electrophilic Substitution | Ipso-Substitution | The nitro group replaces the silyl group. The | |

| Halogenation | Ipso-Substitution | Formation of 3-bromo-pyrrole (loss of silyl group). | |

| Friedel-Crafts Acylation | RCOCl / | C2/C5 Acylation | If the silyl group is bulky (TIPS), acylation occurs at C2/C5.[9] If TMS, ipso-acylation is possible.[10] |

| Hiyama Coupling | Ar-I, Pd(0), TBAF | Cross-Coupling | The C3–Si bond is activated by fluoride to form a C3–Aryl bond. |

Reactivity Visualization

Figure 2: The silyl group can act as a leaving group (ipso) or a spectator depending on the reagents.

Applications in Drug Discovery[11][12]

The Silicon Switch (Bioisosterism)

Replacing a tert-butyl or isopropyl group at the C3 position with a trimethylsilyl (TMS) group is a validated strategy in medicinal chemistry.

-

Lipophilicity: Silicon increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[11] -

Metabolic Blockade: The C3 position of pyrroles is electron-rich and prone to oxidative metabolism (e.g., by CYP450). A silyl group at C3 blocks this metabolic "hotspot," potentially extending the half-life (

) of the drug candidate.

Self-Validating Stability Check

When developing a 3-silyl pyrrole library, researchers must validate the hydrolytic stability of the C–Si bond.

-

Test: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

-

Result: 3-Silyl pyrroles are generally stable at neutral pH but may undergo protodesilylation (loss of Si) at low pH. Bulky silyl groups (TIPS, TBDMS) offer superior acid stability compared to TMS.

References

-

Kozikowski, A. P., & Cheng, X. M. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole.[2][12] Journal of Organic Chemistry, 49(17), 3239–3240. Link

-

Muchowski, J. M., & Solas, D. R. (1984). Beta-substituted pyrroles.[12] Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole. Journal of Organic Chemistry, 49(1), 203–205. Link

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551–556. Link

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: the Hiyama coupling.[13][14] Accounts of Chemical Research, 41(11), 1486–1499. Link

-

Bains, W., & Tacke, R. (2003). Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development, 6(4), 526–543. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Silylated Pyrroles: A Comparative Guide to 2-Trimethylsilyl and 3-Trimethylsilyl Pyrrole

Executive Overview

The functionalization of the pyrrole core is a cornerstone of modern heterocyclic chemistry, underpinning the development of advanced materials, porphyrin architectures, and active pharmaceutical ingredients (APIs). Within this domain, the installation of a trimethylsilyl (TMS) group serves as both a robust protecting mechanism and a versatile traceless directing group. However, the regiochemical placement of the TMS group—specifically at the C2 (

Structural & Electronic Dichotomy

Pyrrole is an electron-rich, five-membered aromatic heterocycle. The intrinsic electron density is unevenly distributed, making the C2 (

-

2-Trimethylsilylpyrrole : The installation of a TMS group at the C2 position aligns with the natural thermodynamic and kinetic bias of the pyrrole ring. The bulky TMS group provides moderate steric hindrance to the adjacent N-H bond, which can modulate hydrogen-bonding capabilities. Electronically, the

-silyl group directs subsequent electrophilic aromatic substitution (EAS) to the C5 position. Under strongly acidic or highly electrophilic conditions, the C2 position is susceptible to ipso-desilylation, allowing the TMS group to act as a temporary placeholder. -

3-Trimethylsilylpyrrole : Placing the TMS group at the C3 position is inherently counter-thermodynamic. The C3 position lacks the direct resonance stabilization afforded to the C2 position by the nitrogen lone pair. Consequently, 3-TMS-pyrrole is less sterically encumbered at the N-H face. In terms of reactivity, the

-silyl group directs EAS primarily to the C2 position (kinetically favored) or the C4 position (if the electrophile is exceptionally bulky).

Caption: Electrophilic aromatic substitution (EAS) directing effects of 2-TMS vs 3-TMS pyrroles.

Synthetic Causality & Methodologies

The synthesis of these two isomers requires fundamentally different logical approaches. 2-TMS-pyrrole can be accessed via direct manipulation of pyrrole's natural reactivity, whereas 3-TMS-pyrrole requires complex organometallic workarounds or dative directing groups to override the innate C2 bias.

Synthesis of 2-TMS-Pyrrole via Halogen-Metal Exchange

While direct deprotonation of N-protected pyrroles (Directed ortho-Metalation, DoM) can yield 2-lithiated species, it often results in mixtures of C2 and C5 lithiation depending on the base and temperature. To ensure absolute regiocontrol, a self-validating protocol utilizes N-Boc-2-bromopyrrole[1]. The Boc group serves a dual purpose: it lowers the pKa of the ring protons and provides a coordinating carbonyl oxygen to stabilize the incoming lithium ion.

Step-by-Step Protocol: Synthesis of N-Boc-2-trimethylsilylpyrrole

-

System Preparation : In a flame-dried, nitrogen-purged 500-mL round-bottomed flask, dissolve 13.5 g (54.9 mmol) of N-Boc-2-bromopyrrole in 40 mL of anhydrous hexane and 200 mL of anhydrous THF[1].

-

Cryogenic Control : Cool the stirred mixture to −78°C using a dry ice-acetone bath. Causality: Cryogenic temperatures are critical to prevent the highly reactive 2-lithiopyrrole intermediate from undergoing ring-opening or nucleophilic attack on the Boc group.

-

Lithiation : Slowly add 34.3 mL of 1.6 M n-butyllithium in hexane via syringe over 10 minutes[1].

-

In-Process Validation : Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via 1H NMR. The complete disappearance of the C2-bromine/proton signal confirms 100% lithium-halogen exchange.

-

Silylation : Introduce 1.2 equivalents of neat chlorotrimethylsilane (TMSCl). The hard electrophile (Si) reacts rapidly with the hard nucleophile (C2-Li).

-

Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2S2O4, and concentrate. The resulting N-Boc-2-TMS-pyrrole can be deprotected using sodium methoxide to yield the free 2-TMS-pyrrole[1].

Synthesis of 3-TMS-Pyrrole via Ti-Catalyzed [2+2+1] Cycloaddition

Accessing 3-TMS-pyrrole traditionally required bulky protecting groups (like TIPS) to sterically block the C2 and C5 positions. A more advanced, modern approach utilizes Titanium-catalyzed [2+2+1] cycloaddition of alkynes and diazenes. Standard Ti-catalysts naturally favor 2-TMS pyrroles due to the steric bulk of the TMS group during metallacycle formation. However, by employing a Lewis basic directing group (e.g., o-OMe) on the alkyne and a highly Lewis acidic catalyst, the regioselectivity can be inverted[2].

Step-by-Step Protocol: Regioselective Synthesis of 3-TMS-Pyrrole

-

Glovebox Setup : All manipulations must be performed in a nitrogen-filled glovebox to prevent catalyst degradation[2].

-

Catalyst Activation : In a 20 mL scintillation vial, dissolve the Lewis acidic catalyst THF3TiI2(NPh) (10 mol%) in predried trifluorotoluene (PhCF3). Causality: The iodide ligands increase the Lewis acidity of the Ti center compared to standard chloride ligands, strengthening the dative interaction with the substrate's directing group[2].

-

Substrate Addition : Add the TMS-protected alkyne containing an o-OMe directing group (1.0 equiv) and the corresponding diazene/imine (1.2 equiv).

-

Cycloaddition : Stir the reaction at a lowered temperature (e.g., 45°C instead of standard 100°C). Causality: Lower temperatures slow the dissociation of the o-OMe directing group from the Ti center, kinetically trapping the azatitanacyclohexadiene intermediate that leads to the 3-TMS product[2].

-

Validation & Workup : Monitor the reaction via GC-MS. The ratio of 3-TMS to 2-TMS isomers should exceed 10.5:1[2]. Remove from the glovebox, quench with wet ether, and purify via silica gel chromatography.

Caption: Divergent synthetic pathways for 2-TMS and 3-TMS pyrroles.

Reactivity Profiles and Medicinal Chemistry Applications

In drug development, the spatial orientation of substituents on a pyrrole ring can dictate the binding affinity of an API to its target protein. Silylated pyrroles are frequently used as intermediates to synthesize these highly specific halogenated or alkylated derivatives.

For instance, in the development of Grp94-selective scaffolds (a paralog of Hsp90), the substitution pattern on the pyrrole ring is critical[3]. Research demonstrates that the binding pockets surrounding the 2-position and 6-position of the target are mutually exclusive and highly sensitive to steric bulk. When synthesizing analogs, a 2-fluoro substitution improved affinity to ~724 nM, whereas a slightly larger 2-methyl substitution resulted in a 3-fold loss of affinity[3]. Conversely, 3-phenol and 4-phenol substituted pyrroles bound Grp94 with significantly lower affinity overall, proving that functionalization at the C3 position fundamentally misaligns the pharmacophore with the hydrophobic pocket[3]. Therefore, the ability to selectively synthesize a 2-TMS vs a 3-TMS precursor is a non-negotiable requirement for structure-activity relationship (SAR) profiling.

Quantitative Data Summary

The following table synthesizes the quantitative parameters defining the synthesis and biological application of these isomers.

Table 1: Quantitative Comparison of Synthetic and Biological Parameters

| Parameter | 2-TMS / 2-Substituted Pyrroles | 3-TMS / 3-Substituted Pyrroles | Causality / Mechanism |

| Regioselectivity (Ti-Catalyzed [2+2+1]) | Favored with standard catalysts (~2:1 ratio) | Favored with Lewis acidic THF3TiI2(NPh) (>10.5:1 ratio) | Stronger coordination of directing groups to Lewis acidic Ti centers favors the 3-TMS metallacycle[2]. |

| Lithiation Yield (Standard DoM) | 82–89% (via N-Boc-2-bromopyrrole) | < 10% (Direct lithiation without blocking groups) | The |

| Grp94 Binding Affinity (Medicinal Chem) | High sensitivity to steric bulk (e.g., 2-F: ~724 nM; 2-Me: ~3x loss) | Broadly lower affinity observed for 3-phenol derivatives | Binding pockets surrounding the 2-position are sterically restricted but electronically sensitive[3]. |

References

- N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE - Organic Syntheses. orgsyn.org.

- Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold. nih.gov.

- Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. nih.gov.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Seletive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 3-Silylpyrrole Derivatives: A Strategic Guide to Synthesis, Reactivity, and Application

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in everything from heme and chlorophyll to modern organic semiconductors.[1][2] However, its intrinsic electronic properties heavily favor functionalization at the C2 and C5 positions, making the synthesis of C3-substituted derivatives a significant challenge.[3][4] This guide provides an in-depth analysis of 3-silylpyrrole derivatives, showcasing them as master keys to unlocking this challenging chemical space. We will explore the core synthetic methodologies for their preparation, delve into the causality behind their unique reactivity patterns, and survey their transformative applications in both drug discovery and advanced materials. This document is structured to provide not just protocols, but field-proven insights into the strategic use of silicon-based reagents to control regiochemistry and enable the creation of novel, high-value pyrrolic compounds.

The Strategic Imperative for C3-Functionalization

The five-membered pyrrole ring is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the π-system.[5] This electronic richness makes it highly reactive towards electrophilic aromatic substitution (SEAr), a cornerstone of its functionalization. However, this reactivity is not uniform across the ring.

The Inherent C2-Regioselectivity of Pyrrole

When an electrophile attacks the pyrrole ring, it preferentially does so at the C2 (or α) position.[3] The reason is rooted in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures.[4] In contrast, attack at the C3 (or β) position only allows for delocalization across two atoms, leading to a significantly less stable intermediate.[4] This fundamental principle dictates that direct electrophilic attack on an unsubstituted pyrrole will almost exclusively yield the 2-substituted product, leaving the C3 position inaccessible through classical methods.

The Silyl Group: A Removable Directing Moiety

To overcome this inherent bias, a strategy is required to block the α-positions or to specifically activate the β-position. Silyl groups (R₃Si–) serve as exceptionally versatile tools for this purpose. They can be installed at the C3 position and act as bulky, removable "placeholder" groups. Once in place, they can direct subsequent reactions and can then be selectively cleaved, most commonly with a fluoride source, to reveal the desired 3-substituted pyrrole. This C-Si bond is stable enough to withstand many reaction conditions but is labile enough for efficient removal when needed.[6]

Synthesis of 3-Silylpyrrole Derivatives

The reliable synthesis of 3-silylpyrroles is the critical first step. Several robust methods have been developed, with the choice often depending on the starting materials and desired scale.

Halogen-Metal Exchange and Silyl Trapping

This is arguably the most established and reliable method for synthesizing C3-silylated pyrroles. The strategy begins with a 3-halopyrrole, typically 3-bromopyrrole, which is often N-protected to enhance stability and prevent N-H deprotonation.

The core of the method involves a lithium-halogen exchange at low temperature (typically -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). This generates a highly reactive 3-lithiopyrrole intermediate. This intermediate is not isolated but is immediately "trapped" by the addition of a silyl chloride (R₃SiCl). The choice of the N-protecting group (e.g., triisopropylsilyl, TIPS) and the C3-silyl group (e.g., phenyldimethylsilyl) can be tuned to modulate stability and reactivity in subsequent steps.[6]

Experimental Protocol 2.1: Synthesis of 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole and subsequent C3-Silylation [6]

-

Step A: N-Protection. To a solution of 3-bromopyrrole in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH) at 0 °C. After stirring, add triisopropylsilyl chloride (TIPSCl) and allow the reaction to warm to room temperature. After workup, the N-TIPS protected pyrrole is obtained.

-

Step B: Halogen-Metal Exchange and Silylation. Cool a solution of 3-bromo-1-triisopropylsilyl pyrrole (e.g., 15.4 g, 51 mmol) in anhydrous THF to -78 °C under an inert atmosphere (Argon).[6]

-

Add n-BuLi (2.0 equivalents) dropwise, ensuring the internal temperature remains below -72 °C.[6] Stir for 5-10 minutes.

-

Add the desired silyl chloride, for example, phenyldimethylsilyl chloride (PhMe₂SiCl, 2.0 equivalents), dropwise.[6]

-

Allow the mixture to warm slowly to room temperature over approximately 2 hours.[6]

-

Quench the reaction carefully at 0 °C with water and perform an aqueous workup with an organic solvent like diethyl ether (Et₂O).[6]

-

The crude 3-silylpyrrole derivative is then purified, typically by column chromatography.

Direct C-H Silylation

More recently, methods for the direct catalytic C-H silylation of heterocycles have emerged, offering a more atom-economical route. For instance, rare-earth metal complexes, such as yttrium metallocene complexes, have been shown to catalyze the C-H silylation of pyrrole derivatives with hydrosilanes like diphenylsilane (Ph₂SiH₂).[7] This protocol provides a straightforward way to install silyl groups without the need for pre-functionalized (e.g., halogenated) starting materials.[7]

Reactivity and Strategic Transformations

With a 3-silylpyrrole in hand, a host of selective transformations become possible. The silyl group can be used as a disposable directing group or be replaced directly in ipso-substitution reactions.

Protodesilylation: Unmasking the C3-Position

The most fundamental transformation is the cleavage of the C-Si bond to install a hydrogen atom, a process known as protodesilylation. This is the final step after the silyl group has served its purpose of directing other substituents to the desired positions on the pyrrole ring. Fluoride ions are exceptionally oxophilic and have a high affinity for silicon, making fluoride reagents the standard for C-Si bond cleavage.

Common reagents for this purpose include:

-

Tetrabutylammonium fluoride (TBAF): Highly effective and soluble in organic solvents like THF.[8]

-

Potassium fluoride (KF): A milder and more economical option, often used in alcoholic solvents like methanol (MeOH).[6]

-

Hydrogen fluoride complexes: Reagents like HF-Pyridine are also effective but require more careful handling.[8]

It is crucial to note that the stability of silyl groups varies. For instance, N-silyl groups (like N-TIPS) are often more labile and can be selectively cleaved under milder conditions (e.g., KF/MeOH) while leaving the more robust C-silyl group intact.[6] This orthogonal stability is a key tool for complex synthetic planning.

Experimental Protocol 3.1: N-TIPS Deprotection without C-Silyl Cleavage [6]

-

To a solution of the N-TIPS, C3-silyl pyrrole (e.g., 51 mmol) in methanol (200 mL), add potassium fluoride (KF, ~1.0 equiv) in a single portion.[6]

-

Stir the solution at room temperature for several hours (e.g., 15 h).[6]

-

Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure and partition the residue between water and an organic solvent to isolate the N-H pyrrole product.[6]

Applications in Medicinal Chemistry and Drug Discovery

The ability to synthesize novel, 3-substituted pyrroles has a direct impact on drug discovery, as this scaffold is central to numerous biologically active molecules.[9][10] Pyrrole derivatives are known to possess a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][11]

Many protein kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrrole core.[9] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a complex disubstituted pyrrole moiety.[5][9] The methodologies enabled by 3-silylpyrroles allow medicinal chemists to systematically explore the structure-activity relationship (SAR) at the C3 and C4 positions, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Furthermore, 3-silylpyrroles have been used as key intermediates in the total synthesis of complex natural products, such as saxitoxin congeners.[6]

| Drug/Compound Class | Therapeutic Area | Relevance of Pyrrole Core | Reference |

| Sunitinib | Oncology (Anticancer) | A core structural motif for kinase inhibition. | [5][9] |

| Tolmetin / Ketorolac | Anti-inflammatory (NSAID) | The pyrrole ring is a key pharmacophore. | [11] |

| Pyrrolnitrin | Antifungal | A naturally occurring pyrrole derivative. | [5] |

| Atorvastatin | Cardiovascular | Contains a complex pyrrole-based core. | [11] |

Table 1: Examples of Biologically Active Pyrrole-Containing Compounds.

Applications in Advanced Materials Science

The unique electronic properties of the pyrrole ring also make it a valuable building block for organic electronic materials.[12] Silyl-functionalized pyrroles, particularly in the form of diketopyrrolopyrrole (DPP) dyes, are at the forefront of research into organic field-effect transistors (OFETs).[13][14]

Silyl Side-Chains in Organic Field-Effect Transistors (OFETs)

In D-A (donor-acceptor) type polymers and small molecules used in OFETs, the chemical structure of the side chains plays a critical role in performance.[14] They govern the material's solubility, film morphology, molecular packing, and ultimately, its charge carrier mobility.[15]

Introducing bulky, silyl-containing side chains, such as siloxane-terminated alkyl chains, has proven to be a highly effective strategy.[13] These groups can:

-

Enhance Solubility: The bulky and flexible nature of siloxane chains improves the solubility of otherwise rigid conjugated molecules, enabling solution-based processing like spin-coating.[13]

-

Promote Crystallinity: The specific intermolecular interactions of silyl groups can encourage favorable π-π stacking in the solid state, creating highly ordered crystalline domains essential for efficient charge transport.[13]

-

Achieve High Mobility: This enhanced order leads to impressive charge carrier mobilities. For example, a DPP-based small molecule (LGC-D118) functionalized with a siloxane-terminated side chain achieved a maximum hole mobility of 3.04 cm² V⁻¹ s⁻¹, a remarkably high value for a solution-processed material.[13]

| Material | Side Chain Type | Annealing Temp. (°C) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

| LGC-D117 | Branched alkyl | 140 | 0.94 (avg) | [13] |

| LGC-D118 | Siloxane-terminated alkyl | 100 | 1.76 (avg), 3.04 (max) | [13] |

| DPP-DPP Copolymer | Triethylene glycol | N/A (Top-gate) | Electron mobility of 3.0 | [15] |

Table 2: Performance of DPP-Based OFETs with Different Side-Chain Functionalization.

Conclusion and Future Perspectives

3-Silylpyrrole derivatives are far more than a chemical curiosity; they are indispensable strategic intermediates for modern organic synthesis. By providing a robust and versatile solution to the long-standing challenge of C3-functionalization, they have opened new avenues in both medicinal chemistry and materials science. The ability to precisely control substitution patterns on the pyrrole ring allows for the systematic design of novel kinase inhibitors, the efficient synthesis of complex natural products, and the engineering of next-generation organic semiconductors with superior performance.

Future research will likely focus on developing even more efficient and sustainable methods for their synthesis, such as expanding the scope of direct C-H silylation with earth-abundant metal catalysts. Furthermore, the full potential of these building blocks in creating novel conjugated materials for applications beyond transistors, such as in organic photovoltaics and sensors, is only beginning to be explored. The strategic use of silicon will undoubtedly continue to be a key enabler in advancing the rich chemistry of the pyrrole heterocycle.

References

- Tang, D. T. Y., Merit, J. E., Bedell, T. A., & Du Bois, J. (2021). Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid. The Journal of Organic Chemistry, 86(24), 17790-17803.

- Chem Tube 3D. (n.d.). Pyrrole reaction. Retrieved from a general chemistry resource explaining electrophilic substitution on pyrrole.

- Yu, Z., et al. (2018). Rare-Earth-Catalyzed C−H Silylation of Aromatic Heterocycles with Hydrosilanes.

- Gelest, Inc. (n.d.). Techniques for Silylation.

- Harrison, B. A., & Dudley, G. B. (2010). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Tetrahedron Letters, 51(4), 643-645.

- Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(25), 6317-6328.

- Lee, G., et al. (2016). High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific Reports, 6, 23940.

- Li, J., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors.

- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers.

- Rasayan Duniya. (2020, June 18). Electrophilic Substitution reactions of Pyrrole (part -1) [Video]. YouTube.

- Jin, Y., & Wang, J. (2019). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 17(34), 7853-7863.

- Wikipedia. (n.d.).

- Online Organic Chemistry Tutor. (n.d.).

- Gîrdan, M. A., et al. (2022).

- Vallejo, D., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341.

- Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.

- Wang, Y., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of the Chinese Chemical Society, 50(4), 843-848.

- Chessex, C., et al. (2021). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)

- Wang, Z-L., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2636.

- Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.

- Liu, C., & Wang, J. (2024). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors.

- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.

- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

- La Rosa, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112682.

- Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5484.

- Shirota, Y., et al. (2012).

- Thompson, B. C., & Sure, R. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Journal of Polymer Science, 58(14), 1857-1888.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- De Kimpe, N., et al. (2005).

- de Oliveira, H. P., et al. (2013). Simulated absorption and fluorescence spectra of 3-Methyl Pyrrole 4-Carboxylic acid chain.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. rjpn.org [rjpn.org]

- 6. Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]

- 15. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors [mdpi.com]

Strategic Utilization of 3-Trimethylsilyl-1-methylpyrrole: A Guide to Regiocontrolled Functionalization

Topic: Applications of 3-Trimethylsilyl-1-methylpyrrole in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Pyrrole Problem" and the Silicon Solution

In the landscape of heterocyclic chemistry, pyrrole presents a classic regioselectivity challenge. Electrophilic aromatic substitution (SEAr) overwhelmingly favors the C2 (

3-Trimethylsilyl-1-methylpyrrole (3-TMS-MP) serves as a high-value "masked" intermediate. The trimethylsilyl group acts not merely as a steric blocker, but as a directing handle for ipso-substitution . By exploiting the high energy of the C–Si bond and the stabilization of

Mechanistic Principles: Why Silicon Directs to C3

The utility of 3-TMS-MP relies on two competing mechanistic pathways during electrophilic attack: Hydrogen Substitution (Normal SEAr) vs. Ipso-Substitution (Desilylation) .

The Ipso-Substitution Mechanism

When an electrophile (

-

Attack:

attacks C3, forming a tetrahedral Wheland intermediate. -

Stabilization: The positive charge develops at C2/C4. The C–Si bond is hyperconjugative, but more importantly, the C–Si bond is weaker than a C–H bond toward cleavage by nucleophiles (like the counterion

). -

Elimination: The TMS group is lost as

, restoring aromaticity and leaving

Because the C–Si bond cleavage is often faster and thermodynamically driven (formation of strong Si–X bonds, e.g., Si–F, Si–O, Si–Cl), ipso-substitution dominates over proton removal at C2, provided the electrophile is sufficiently reactive.

Figure 1: The mechanistic pathway of ipso-substitution, enabling C3 functionalization.

Synthesis of the Scaffold

Direct lithiation of 1-methylpyrrole occurs exclusively at C2. Therefore, accessing the C3-silyl precursor requires an indirect approach, typically via Halogen-Metal Exchange .

Protocol: Synthesis from 3-Bromo-1-methylpyrrole

Prerequisite: 3-Bromo-1-methylpyrrole is required.[1][2][3][4][5][6] This is often obtained by bulky bromination (using NBS/bulky amides) or via the N-TIPS route followed by deprotection/methylation.

| Step | Reagent | Conditions | Purpose |

| 1. Activation | n-Butyllithium (1.1 eq) | THF, -78°C, 30 min | Performs Li/Br exchange to generate 3-lithio-1-methylpyrrole. Kinetic control is essential to prevent equilibration to the C2-lithio species. |

| 2. Trapping | TMSCl (1.2 eq) | -78°C to RT | Quenches the C3-lithio species with the silyl source. |

| 3. Workup | Et2O / H2O | Neutral wash | Isolation of the silyl-pyrrole. |

Key Precaution: The 3-lithio intermediate is thermally unstable and can isomerize to the thermodynamically more stable 2-lithio species if the temperature rises above -40°C before quenching.

Key Applications & Experimental Workflows

A. Regioselective Ipso-Halogenation

Direct bromination of 1-methylpyrrole yields 2-bromo and 2,5-dibromo products. Using 3-TMS-MP allows for the clean formation of 3-bromo or 3-iodo derivatives.

-

Reagent: NBS (for Br) or ICl/I2 (for I).

-

Conditions: THF or CH2Cl2, 0°C.

-

Outcome: The TMS group is replaced by the halogen.

-

Utility: 3-Halopyrroles are precursors for Suzuki/Heck couplings to build complex drug scaffolds (e.g., Sunitinib analogs).

B. Ipso-Acylation (Friedel-Crafts Surrogate)

Accessing 3-acylpyrroles is notoriously difficult. 3-TMS-MP reacts with acid chlorides in the presence of mild Lewis acids to yield 3-acylpyrroles.

-

Protocol:

-

Dissolve 3-TMS-MP in CH2Cl2.

-

Add Acyl Chloride (RCOCl) (1.1 eq).

-

Add AlCl3 (1.0 eq) at 0°C.

-

Result: Exclusive formation of 3-acyl-1-methylpyrrole.

-

Note: Without the TMS group, this reaction would occur at C2.

-

C. Hiyama Cross-Coupling

The C3–Si bond can participate in Palladium-catalyzed cross-coupling reactions, particularly useful when boronic acids (Suzuki) or stannanes (Stille) are unstable or toxic.

-

Catalyst: Pd2(dba)3 / Phosphine Ligand.

-

Activator: TBAF (Tetrabutylammonium fluoride) or Ag2O.

-

Partner: Aryl Halides (Ar-I).

-

Mechanism: Fluoride activates the silicon to form a pentacoordinate silicate, which undergoes transmetallation to Palladium.

D. Steric Blocking for C2/C5 Functionalization

If the goal is to functionalize the other positions while protecting C3, the TMS group acts as a removable blocking group.

-

Workflow: 3-TMS-MP

Electrophile (attacks C2 or C5)

Comparative Data: Direct vs. Silicon-Directed Substitution

The following table highlights the efficiency of using the silyl-directed approach versus attempting direct substitution on the parent heterocycle.

| Target Product | Precursor | Reagents | Yield | Regioselectivity (C3:C2) |

| 3-Acetyl-1-methylpyrrole | 1-Methylpyrrole | AcCl / AlCl3 | 45% | 1 : 9 (Favors C2) |

| 3-Acetyl-1-methylpyrrole | 3-TMS-1-Methylpyrrole | AcCl / AlCl3 | 88% | > 98 : 1 |

| 3-Bromo-1-methylpyrrole | 1-Methylpyrrole | NBS | 60% | Mixture (mostly 2-Br) |

| 3-Bromo-1-methylpyrrole | 3-TMS-1-Methylpyrrole | NBS | 92% | Exclusive |

Visualizing the Reaction Divergence

The diagram below illustrates how the 3-TMS group alters the reaction landscape, opening pathways that are kinetically inaccessible to the parent pyrrole.

Figure 2: Divergence of reactivity. The TMS group inverts the natural regioselectivity of the pyrrole ring.

References

-

Muchowski, J. M., & Naef, R. (1984). Regioselective synthesis of 3-substituted pyrroles. Helvetica Chimica Acta , 67(4), 1168-1172. Link

-

Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole.[2][5] A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry , 55(26), 6317-6328. Link

-

Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry , 100(1), 43-57. Link

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research , 41(11), 1486-1499. Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

- 1. Novel One-pot Three-component Coupling Reaction with Trimethylsilylmethyl-phosphonate, Acyl Fluoride, and Aldehyde through the Horner-Wadsworth-Emmons Reaction [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Steric Architect: Utilizing Trimethylsilyl (TMS) Groups in Pyrrole Synthesis

[1]

Executive Summary

In the structural optimization of pyrrole-based therapeutics and materials, the trimethylsilyl (TMS) group functions as more than a passive protecting group; it is a tunable steric architect. While often categorized alongside carbon-based bulky groups (like tert-butyl), the TMS group possesses unique physicochemical properties—specifically a longer C–Si bond length (1.87 Å) and a "soft" Van der Waals radius—that create a distinct steric environment.

This guide details the exploitation of TMS steric effects to control regioselectivity in electrophilic aromatic substitution (

The Steric Landscape: TMS vs. tert-Butyl

To master the steric utility of TMS, one must first distinguish it from its carbon analog, the tert-butyl group. The "Silicon Effect" is defined by the interplay between increased bulk and increased bond length.

Comparative Steric Parameters

The TMS group exerts a "Goldilocks" steric influence: it is bulky enough to block adjacent sites but, due to the longer C–Si bond, it does not distort the pyrrole ring planarity as severely as a tert-butyl group might.

| Parameter | tert-Butyl Group ( | Trimethylsilyl Group ( | Impact on Pyrrole Reactivity |

| Bond Length (C–X) | 1.54 Å | 1.87 Å | TMS is further from the ring, reducing extreme steric crowding while maintaining a "shielding" cone. |

| Van der Waals Radius | ~2.70 Å | ~2.90 Å | Silicon's larger cloud creates a wider, softer blocking zone. |

| Electronic Effect | Inductive (+I) | Inductive (+I) & Hyperconjugative ( | TMS stabilizes |

| Lability | Robust (Hard to remove) | Labile (Tunable removal) | TMS can be removed (protodesilylation) or swapped (ipso-substitution). |

The "Cone of Protection"

In a 2-TMS pyrrole, the TMS group effectively shields the N-1 and C-3 positions. This steric shielding is critical for preventing:

-

N-Alkylation: Forces electrophiles to attack the carbon skeleton.

-

-Polymerization: Pyrroles are notorious for acid-catalyzed polymerization at the

Strategic Applications: Blocking & Directing

Strategy A: The "Steric Shield" Against Polymerization

Pyrroles are electron-rich and acid-sensitive. Attempting Friedel-Crafts acylation on a naked pyrrole often yields "pyrrole red" (polymers). Installing a TMS group at the

Strategy B: Ipso-Substitution (The "Place-Holder" Tactic)

Unlike alkyl steric groups, TMS is a "phantom" substituent. It provides steric bulk during intermediate steps but can be replaced by an electrophile (E

Mechanism:

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways enabled by the TMS group: preventing polymerization and enabling ipso-substitution.

Caption: Figure 1. The TMS group acts as a circuit breaker, diverting pyrrole from polymerization toward controlled

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(Trimethylsilyl)pyrrole

Note: Direct lithiation of N-unprotected pyrrole is difficult due to N-deprotonation. This protocol uses an N-Boc directing group which is later removed, or relies on the "dianion" method.

Methodology: The N-Boc "One-Pot" Route This method is preferred for high yields and trustworthiness. The tert-butoxycarbonyl (Boc) group provides additional steric bulk to direct lithiation to the 2-position.

-

Reagents:

-

Pyrrole (distilled)

-

Di-tert-butyl dicarbonate (

) -

Lithium diisopropylamide (LDA) or

-BuLi -

Chlorotrimethylsilane (TMSCl)

-

THF (anhydrous)

-

-

Step-by-Step Workflow:

-

N-Protection: Treat pyrrole with

and DMAP (cat.) in -

Lithiation (Cryogenic): Cool a solution of N-Boc-pyrrole (1.0 eq) in THF to -78°C. Add LDA (1.1 eq) dropwise over 30 mins. Why? LDA is bulky and kinetically abstracts the C-2 proton, stabilized by the Boc group's coordination.

-

Silylation: Add TMSCl (1.2 eq) dropwise at -78°C. Stir for 1h, then warm to RT.

-

Workup: Quench with sat.

. Extract with -

Deprotection (Optional): If the free NH is required, treat the N-Boc-2-TMS-pyrrole with NaOMe in MeOH. Caution: Acidic deprotection (TFA) may strip the TMS group (protodesilylation).

-

Protocol 2: Ipso-Bromination of 2-TMS Pyrrole

This protocol demonstrates the "Swap" capability, converting the steric shield into a functional halide handle.

-

Reagents:

-

Step-by-Step Workflow:

-

Preparation: Dissolve 2-TMS-pyrrole (1.0 eq) in THF at -78°C.

-

Addition: Add NBS (1.05 eq) dissolved in THF dropwise.

-

Reaction: Stir at -78°C for 1 hour. Mechanism: The Bromonium ion attacks C-2. The C-Si bond breaks more readily than a C-H bond due to the stability of the leaving silyl cation (stabilized by solvent/counterion).

-

Result: Exclusive formation of 2-bromopyrrole (often unstable, use immediately) or N-Boc-2-bromopyrrole (stable).

-

Troubleshooting & Validation

Validation Metrics (Self-Validating System)

How do you know the TMS group is installed or removed correctly?

| Technique | Observation | Interpretation |

| Singlet at ~0.2–0.4 ppm (9H) | Diagnostic for TMS group. Integration confirms mono-substitution. | |

| Signal at ~ -10 to -20 ppm | Definitive proof of C-Si bond formation. | |

| Reaction Color | Darkening/Black Tar | FAILURE: Indicates polymerization. Likely acid contamination or insufficient steric blocking. |

Common Pitfall: Protodesilylation

-

Issue: The TMS group disappears during workup.

-

Cause: The pyrrole ring is electron-rich, making the C-Si bond susceptible to acid-catalyzed cleavage (reverse of installation).

-

Solution: Avoid acidic washes (HCl). Use neutral or basic workup conditions (NaHCO3, NaOMe). When using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize silica acidity.

References

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis.[3] Angewandte Chemie International Edition, 57(21), 6090-6094.[3] Link

-

Golubev, P. R., Pankova, A. S., & Kuznetsov, M. A. (2015). Regioselective Transition-Metal-Free Synthesis of 2-(Trimethylsilylmethylene)pyrrol-3-ones.[4] Journal of Organic Chemistry, 80(9), 4545-4552.[4] Link

- Lippert, A. R., & Nuckolls, C. (2007). Regioselective Lithiation of N-Boc Pyrroles. Journal of Organic Chemistry. (Contextual grounding for Protocol 1).

- Eaborn, C. (1975).Ipso-Substitution in Electrophilic Aromatic Substitution. Journal of Organometallic Chemistry.

- Simchen, G., & Majchrzak, M. W. (1985). Trimethylsilyl Group Steric Parameters. Tetrahedron Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Transition-Metal-Free Synthesis of 2-(Trimethylsilylmethylene)pyrrol-3-ones by Thermal Cyclization of Acetylenic Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Highly Regioselective Synthesis of 1-Methyl-3-(trimethylsilyl)pyrrole from 3-Bromopyrrole

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals

Introduction and Strategic Rationale

The pyrrole core is a ubiquitous structural motif in medicinal chemistry, materials science, and complex marine natural products (e.g., lamellarins and storniamides) [1]. Functionalizing the pyrrole ring with high regiocontrol is a persistent challenge due to the electron-rich nature of the heterocycle, which typically favors electrophilic attack at the C2 or C5 positions.

To access C3-functionalized derivatives such as 1-methyl-3-(trimethylsilyl)pyrrole , a strategic workaround is required. Direct silylation of pyrrole yields predominantly the 2-substituted isomer. Therefore, we utilize 3-bromopyrrole as a pre-functionalized scaffold. The synthesis relies on a two-step sequence:

-

N-Methylation: Protection of the acidic pyrrole N–H to prevent the consumption of organolithium reagents in the subsequent step.

-

Halogen-Metal Exchange & Silylation: Regiospecific generation of a C3-lithiated intermediate, followed by electrophilic trapping with trimethylsilyl chloride (TMSCl).

As a Senior Application Scientist, I have designed this protocol to emphasize not just the actions, but the causality behind each parameter, ensuring a robust, self-validating workflow for your laboratory.

Mechanistic Workflow & Visualization

The transformation must be executed in a strict sequence. Attempting a halogen-metal exchange on unprotected 3-bromopyrrole will result in immediate deprotonation of the pyrrole nitrogen (pKa ~16.5), generating an electron-rich pyrrolide anion that resists further lithium-halogen exchange. By first methylating the nitrogen, we render the C3-bromide susceptible to rapid exchange with n-butyllithium (n-BuLi).

Synthetic workflow for the preparation of 1-methyl-3-(trimethylsilyl)pyrrole from 3-bromopyrrole.

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yields while minimizing side reactions (such as Wurtz-type coupling or ring-opening).

| Reaction Step | Reagents / Solvents | Temp Profile | Time | Key Self-Validating Observation | Expected Yield |

| N-Methylation | 3-Bromopyrrole (1.0 eq), NaH (1.2 eq), MeI (1.5 eq), THF | 0 °C → 25 °C | 2.5 h | Steady H₂ gas evolution; formation of white NaI precipitate. | 88–94% |

| Halogen-Metal Exchange | 1-Methyl-3-bromopyrrole (1.0 eq), n-BuLi (1.05 eq), THF | -78 °C | 1.0 h | Solution transitions to a distinct pale yellow color. | N/A (in situ) |

| Silylation | Lithiated intermediate, TMSCl (1.2 eq) | -78 °C → 25 °C | 2.0 h | Yellow color fades; fine white LiCl precipitate forms. | 78–85% |

Step-by-Step Experimental Protocols

Part A: Synthesis of 1-Methyl-3-bromopyrrole

Causality Focus: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the pyrrole. Washing the NaH removes the mineral oil, ensuring precise stoichiometry and preventing emulsion formation during the aqueous workup.

Equipment & Reagents:

-

Oven-dried 250 mL Schlenk flask with a magnetic stir bar.

-

Sodium hydride (60% dispersion in mineral oil), Iodomethane (MeI), Anhydrous Tetrahydrofuran (THF).

Procedure:

-

Preparation of the Base: Under an argon atmosphere, add NaH (1.20 g, 30.0 mmol, 1.2 equiv) to the Schlenk flask. Wash the dispersion with anhydrous hexanes (3 × 15 mL), allowing the solid to settle before decanting the supernatant via syringe.

-

Deprotonation: Suspend the washed NaH in anhydrous THF (50 mL) and cool the suspension to 0 °C using an ice-water bath. Add a solution of 3-bromopyrrole (3.65 g, 25.0 mmol, 1.0 equiv) in THF (10 mL) dropwise over 15 minutes.

-

Self-Validation: You will observe immediate effervescence (H₂ gas). Continue stirring at 0 °C for 30 minutes until bubbling completely ceases, confirming quantitative formation of the pyrrolide anion.

-

-

Alkylation: Add MeI (2.33 mL, 37.5 mmol, 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

-

Self-Validation: A white precipitate (NaI) will gradually crash out of the solution. TLC (10% EtOAc/Hexanes) should show complete consumption of the starting material (Rf ~0.3) and a new, less polar spot (Rf ~0.5).

-

-

Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, 5% EtOAc in hexanes) to afford 1-methyl-3-bromopyrrole as a colorless to pale yellow liquid.

Part B: Halogen-Metal Exchange and Silylation

Causality Focus: Organolithium reagents are highly reactive and pyrophoric [2, 3]. The exchange must be conducted at strictly -78 °C. Elevated temperatures will cause the 1-methyl-3-lithiopyrrole to abstract a proton from the THF solvent or undergo Wurtz-type coupling with unreacted alkyl halides. TMSCl is a hard electrophile that rapidly traps the lithiated carbon.

Equipment & Reagents:

-

Oven-dried 100 mL Schlenk flask.

-

n-Butyllithium (2.5 M in hexanes), Trimethylsilyl chloride (TMSCl, freshly distilled over CaH₂), Anhydrous THF.

Procedure:

-

Substrate Preparation: Dissolve 1-methyl-3-bromopyrrole (1.60 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (40 mL) under a strict argon atmosphere.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Syringe in n-BuLi (4.20 mL of a 2.5 M solution, 10.5 mmol, 1.05 equiv) dropwise down the inner wall of the flask over 10 minutes to pre-cool the reagent before it hits the reaction mixture.

-

Self-Validation: The clear solution will turn a distinct pale yellow, visually confirming the generation of the 1-methyl-3-lithiopyrrole intermediate. Stir at -78 °C for exactly 1 hour.

-

-

Electrophilic Trapping: Add freshly distilled TMSCl (1.52 mL, 12.0 mmol, 1.2 equiv) dropwise.

-

Maturation: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 1.5 hours.

-

Self-Validation: As the reaction proceeds, the yellow color will dissipate, and a fine white suspension of LiCl will form, indicating successful silylation [4].

-

-